molecular formula C19H18N2 B499213 N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine

N-([1,1'-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine

Cat. No.: B499213
M. Wt: 274.4g/mol
InChI Key: VWZVACDFLYKCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine is an organic compound that features a biphenyl group and a pyridine moiety connected through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the Amine Linkage: The final step involves the formation of the amine linkage through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine involves its interaction with specific molecular targets. The biphenyl and pyridine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine: Unique due to its specific biphenyl and pyridine structure.

    N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine derivatives: Variations in the substituents on the biphenyl or pyridine rings can lead to different properties and applications.

Uniqueness

The uniqueness of N-([1,1’-biphenyl]-4-ylmethyl)-N-(2-pyridinylmethyl)amine lies in its specific combination of biphenyl and pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2

Molecular Weight

274.4g/mol

IUPAC Name

1-(4-phenylphenyl)-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C19H18N2/c1-2-6-17(7-3-1)18-11-9-16(10-12-18)14-20-15-19-8-4-5-13-21-19/h1-13,20H,14-15H2

InChI Key

VWZVACDFLYKCRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC=N3

Origin of Product

United States

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